BenchChemオンラインストアへようこそ!

A83586C

Antibiotic Development In Vivo Pharmacology Gram-Positive Infection

Authentic A83586C (cyclic hexadepsipeptide from S. karnatakensis) uniquely inhibits β-catenin/TCF4/E2F transcription AND Gram-positive bacteria (MIC 0.008-0.06 μg/mL). Unlike analogs (GE3, azinothricin), its in vitro potency vs. lack of in vivo efficacy is ideal for transcriptional pathway probes and medicinal scaffold optimization. Avoid class-level substitutions.

Molecular Formula C47H76N8O14
Molecular Weight 977.2 g/mol
CAS No. 116364-81-9
Cat. No. B1664753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA83586C
CAS116364-81-9
SynonymsA 83586 C
A 83586C
A-83586C
A83586C
Molecular FormulaC47H76N8O14
Molecular Weight977.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1C(OC(=O)C(NC(=O)C2CCCNN2C(=O)C(N(C(=O)C(N(C(=O)C3CCCNN3C1=O)O)C)C)C)C(C)O)C(C)C)(C4(CCC(C(O4)C(=CC(C)C(=O)C(=CC)C)C)C)O)O
InChIInChI=1S/C47H76N8O14/c1-13-25(5)36(57)27(7)23-28(8)38-26(6)19-20-47(66,69-38)46(65,14-2)45(64)51-35-37(24(3)4)68-44(63)34(31(11)56)50-39(58)32-17-15-21-48-53(32)41(60)29(9)52(12)40(59)30(10)55(67)42(61)33-18-16-22-49-54(33)43(35)62/h13,23-24,26-27,29-35,37-38,48-49,56,65-67H,14-22H2,1-12H3,(H,50,58)(H,51,64)/b25-13+,28-23+/t26-,27-,29+,30-,31-,32-,33+,34+,35-,37-,38-,46+,47+/m0/s1
InChIKeyBJRNAAQGIMGUML-IYSUCPQHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A83586C (CAS 116364-81-9) Technical Overview for Sourcing and Research


A83586C (CAS 116364-81-9) is a naturally occurring cyclic hexadepsipeptide antibiotic produced by the actinomycete *Streptomyces karnatakensis* [1]. First isolated and structurally elucidated via X-ray crystallography and NMR, it belongs to the azinothricin family of cyclodepsipeptide antibiotics, which are characterized by a complex macrocyclic core and unusual amino acid constituents [2]. Unlike many in-class compounds, A83586C possesses a well-defined dual pharmacological profile: it exhibits potent in vitro antibacterial activity against Gram-positive pathogens and functions as a powerful inhibitor of β-catenin/TCF4- and E2F-mediated gene transcription, a mechanism linked to its antitumor properties [3].

Why A83586C Cannot Be Interchanged with Generic Analogs: A Rationale for Sourcing Authentic Material


Interchanging A83586C with other members of the azinothricin family, such as azinothricin, kettapeptin, citropeptin, or GE3, is not scientifically valid due to marked differences in their core biological activities and in vivo profiles. While they share a common cyclodepsipeptide scaffold, A83586C is uniquely characterized by a disconnect between its high in vitro potency (MIC 0.008-0.06 μg/mL; IC50 0.0135 μg/mL) and its complete lack of in vivo antibacterial efficacy in mouse models [1]. In contrast, the closely related analog GE3 demonstrates the opposite profile—weak in vitro antibacterial activity but potent in vivo antitumor efficacy against human pancreatic carcinoma (PSN-1) [2]. This stark functional divergence, driven by subtle structural variations, means that procurement based solely on class-level similarities will yield compounds with irreconcilable and potentially misleading experimental outcomes. Authentic A83586C is essential for studies focused on the specific dual mechanism of Gram-positive antibacterial action coupled with β-catenin/TCF4 and E2F transcriptional inhibition [3].

A83586C: Quantitative Evidence of Differential Biological Performance vs. In-Class Comparators


Comparative In Vitro vs. In Vivo Antibacterial Efficacy

A83586C exhibits a pronounced and scientifically significant disconnect between its in vitro and in vivo antibacterial activity. While it demonstrates potent in vitro activity against Gram-positive bacteria, it lacks in vivo efficacy in a mouse model of infection [1]. This is in direct contrast to the in-class comparator GE3, which demonstrates weak in vitro antibacterial activity but potent in vivo antitumor efficacy [2]. This differential profile is a critical differentiator for research applications focused on understanding the determinants of in vivo activity or developing prodrugs/analogs that overcome this limitation.

Antibiotic Development In Vivo Pharmacology Gram-Positive Infection

Dual Mechanism of Action: Antibacterial and Transcriptional Inhibition

A83586C possesses a unique dual pharmacological profile not found in simpler antibacterial agents. Beyond its Gram-positive antibacterial activity (MIC 0.008-0.06 μg/mL against S. aureus and Streptococcus) , it functions as a potent inhibitor of β-catenin/TCF4- and E2F-mediated gene transcription within malignant human colon cancer cells at low drug concentrations [1]. This contrasts with the purely antibacterial mechanism of many peptide antibiotics and positions A83586C as a valuable chemical probe for studying the intersection of these critical signaling pathways.

β-catenin/TCF4 Pathway E2F Transcription Cancer Cell Biology

High In Vitro Cytotoxicity Against Human Leukemia Cells

A83586C demonstrates significant in vitro cytotoxicity against human T-cell leukemia cells (CCRF-CEM) with an IC50 value of 0.0135 μg/mL . This activity is a key differentiator from closely related compounds like GE3, which is described as having potent cytotoxicity against various human tumor cell lines, but its specific IC50 against CCRF-CEM is not directly comparable without further data [1]. The high potency of A83586C against this specific leukemia line makes it a valuable standard for antitumor screening programs and for studying mechanisms of cell death in hematopoietic malignancies.

Cytotoxicity Assay CCRF-CEM Antitumor Screening

Stereochemical Integrity and Activity Relationship

The biological activity of A83586C is highly sensitive to its stereochemistry. The total synthesis of its epimer, 4-epi-A83586C, has been reported, and the synthetic strategy highlights that a facile C(4)-epimerization occurs during macrolactamization under certain conditions [1]. This underscores that not all synthetic analogs are equivalent and that the native stereochemistry of A83586C is critical for its full biological activity. Procurement of authentic, stereochemically pure A83586C is therefore essential to ensure experimental reproducibility and to avoid confounding effects from inactive or partially active epimers.

Stereochemistry Epimerization Medicinal Chemistry

Optimal Research Applications for A83586C Based on Verified Evidence


In Vitro Probe for β-Catenin/TCF4 and E2F Transcriptional Inhibition

Given its established role as a potent inhibitor of β-catenin/TCF4- and E2F-mediated gene transcription in malignant human colon cancer cells at low drug concentrations [1], A83586C is an ideal chemical probe for studying the Wnt/β-catenin and E2F signaling pathways. It is particularly useful in in vitro models where pathway activation is implicated, such as in colorectal cancer research, for dissecting the transcriptional regulation of target genes like osteopontin (Opn) [2].

Standard for In Vitro Antibacterial Susceptibility Testing

With a well-defined minimum inhibitory concentration (MIC) range of 0.008-0.06 μg/mL against *Staphylococcus aureus* and *Streptococcus* species , A83586C serves as a reliable positive control for in vitro antibacterial susceptibility assays. Its use as a benchmark can help standardize assays and validate the activity of novel antibacterial agents against Gram-positive pathogens.

Scaffold for Medicinal Chemistry and Prodrug Development

The stark contrast between A83586C's high in vitro antibacterial activity and its complete lack of in vivo efficacy in a mouse model [3] presents a clear opportunity for medicinal chemistry. It serves as an ideal scaffold for the development of analogs or prodrugs designed to overcome the in vivo limitations. This could involve modifications to improve pharmacokinetic properties, bioavailability, or metabolic stability while retaining the potent in vitro activity and dual mechanism of action.

Positive Control in Cytotoxicity Screening

The documented IC50 of 0.0135 μg/mL against human T-cell leukemia CCRF-CEM cells makes A83586C a valuable positive control in cytotoxicity screening campaigns. It can be used to benchmark assay sensitivity and to evaluate the potency of novel antitumor agents against a well-characterized leukemia cell line.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for A83586C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.